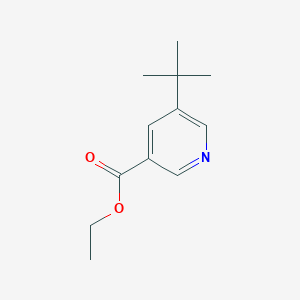
(4-Chloro-2-methoxypyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group at the 4-position and a methoxy group at the 2-position on the pyrimidine ring, along with a hydroxymethyl group at the 5-position, makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol typically involves the chlorination of 2-methoxypyrimidine followed by the introduction of a hydroxymethyl group at the 5-position. One common method involves the reaction of 2-methoxypyrimidine with thionyl chloride to introduce the chloro group. This is followed by a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-methoxypyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: (4-Chloro-2-methoxypyrimidin-5-yl)formaldehyde or (4-Chloro-2-methoxypyrimidin-5-yl)carboxylic acid.
Reduction: 2-Methoxypyrimidin-5-yl)methanol.
Substitution: (4-Amino-2-methoxypyrimidin-5-yl)methanol or (4-Mercapto-2-methoxypyrimidin-5-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methoxypyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methoxypyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can participate in hydrogen bonding, further affecting its interactions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with a methylthio group instead of a methoxy group.
(2-Chloro-4-pyridinyl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is unique due to the specific combination of functional groups on the pyrimidine ring. The presence of both a chloro and a methoxy group, along with a hydroxymethyl group, provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H7ClN2O2 |
|---|---|
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
(4-chloro-2-methoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 |
Clave InChI |
AQMDSPBRNUOXGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=N1)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
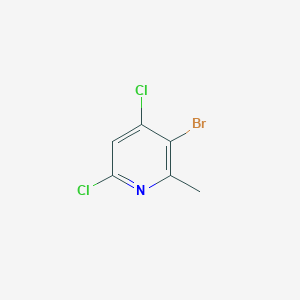
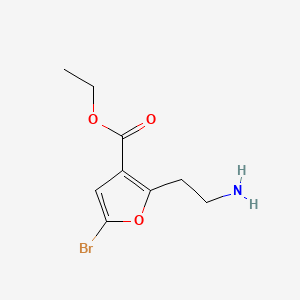
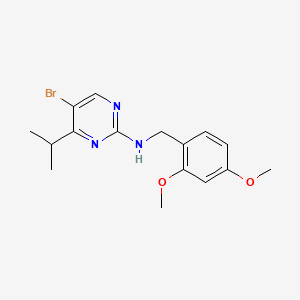
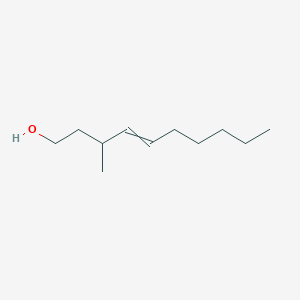
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)


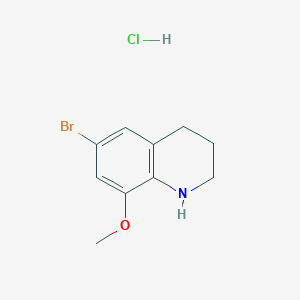
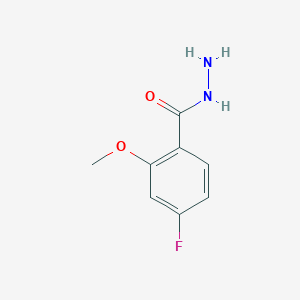
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)

